molecular formula C22H20N2O3 B2981457 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-07-8

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2981457
CAS RN: 883956-07-8
M. Wt: 360.413
InChI Key: RCZAXKCJRFFKJQ-UHFFFAOYSA-N
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Description

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly. Pyrimidine itself is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Anticancer Agents

The pyridopyrimidine scaffold has attracted attention in cancer research due to its diverse biological activities. Researchers have explored derivatives of this compound as potential anticancer agents. For instance, palbociclib , a cyclin-dependent kinase (CDK) inhibitor used in breast cancer treatment, contains a pyridopyrimidine moiety . Investigating the structure-activity relationship of these derivatives can lead to novel cancer therapies.

Antifungal and Antibacterial Properties

Studies have evaluated pyridopyrimidine derivatives for their antimicrobial effects. These compounds exhibit activity against various pathogens, including fungi and bacteria. For example, synthesized derivatives have been tested against Botrytis cinerea , Colletotrichum arachidicola , Alternaria solani , Gibberella zeae , Sclerotinia sclerotiorum , and Rhizoctonia cerealis . Further research in this area could yield new antimicrobial agents.

Dihydrofolate Reductase (DHFR) Inhibition

Some pyridopyrimidine derivatives, such as piritrexim , inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. DHFR inhibitors have potential as antitumor agents . Investigating the mechanism of action and optimizing these compounds could enhance their therapeutic efficacy.

Rheumatoid Arthritis Treatment

While not yet fully explored, certain pyridopyrimidine derivatives, including dilmapimod , have shown promise in treating rheumatoid arthritis . Further studies are needed to elucidate their anti-inflammatory mechanisms and evaluate their clinical efficacy.

Neurological Disorders

Although less explored, pyridopyrimidine derivatives may hold potential in treating neurological disorders. Investigating their effects on neurotransmitter systems, neuroprotection, and neuroinflammation could lead to novel therapeutic strategies.

properties

IUPAC Name

3-butyl-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-11-9-14(2)10-12-15)23-21-18(22(24)26)19(25)16-7-5-6-8-17(16)27-21/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZAXKCJRFFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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